3,6-Dimethylcyclohexa-1,4-diene

Description

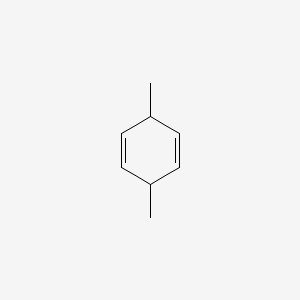

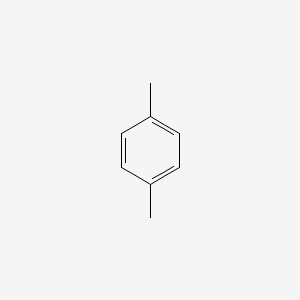

Structure

3D Structure

Properties

CAS No. |

24560-93-8 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

IUPAC Name |

3,6-dimethylcyclohexa-1,4-diene |

InChI |

InChI=1S/C8H12/c1-7-3-5-8(2)6-4-7/h3-8H,1-2H3 |

InChI Key |

XSTUUYHEXUOTQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C=CC(C=C1)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Formula and Properties of 3,6-Dimethylcyclohexa-1,4-diene

This guide provides a comprehensive overview of the structural formula, stereochemistry, synthesis, and reactivity of 3,6-dimethylcyclohexa-1,4-diene, a molecule of interest in synthetic organic chemistry. The content is tailored for researchers, scientists, and professionals in drug development who may utilize this compound as a versatile building block or molecular scaffold.

Introduction: Unveiling the this compound Scaffold

This compound is a cyclic organic compound with the molecular formula C₈H₁₂.[1] It belongs to the class of substituted cyclohexadienes, which are six-membered rings containing two double bonds. The specific placement of the methyl groups at positions 3 and 6, flanking the double bonds, imparts distinct stereochemical and reactive properties to the molecule. Understanding these characteristics is paramount for its effective application in complex molecular design and synthesis. While direct applications in drug development are not extensively documented, the inherent functionalities and stereochemical possibilities of this scaffold make it a valuable subject of study for the synthesis of novel chemical entities.

Elucidation of the Structural Formula

The structural formula of this compound is characterized by a six-membered carbon ring with double bonds at the 1 and 4 positions. Two methyl groups are attached to the carbons at the 3 and 6 positions.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem CID 13283198[1] |

| Molecular Formula | C₈H₁₂ | PubChem CID 13283198[1] |

| Molecular Weight | 108.18 g/mol | PubChem CID 13283198[1] |

| SMILES | CC1C=CC(C=C1)C | PubChem CID 13283198[1] |

| InChI Key | XSTUUYHEXUOTQH-UHFFFAOYSA-N | PubChem CID 13283198[1] |

Stereoisomerism: The Critical 'cis' and 'trans' Configurations

The presence of two stereogenic centers at the C3 and C6 positions gives rise to two diastereomers: cis-3,6-dimethylcyclohexa-1,4-diene and trans-3,6-dimethylcyclohexa-1,4-diene. In the cis isomer, the two methyl groups are on the same side of the ring plane, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in spatial arrangement has a profound impact on the molecule's stability, reactivity, and spectroscopic signature.

The trans isomer exists as a pair of enantiomers, (3R,6S) and (3S,6R), which are non-superimposable mirror images of each other. The cis isomer, possessing a plane of symmetry, is a meso compound and is achiral.

Caption: Stereoisomers of this compound.

Synthesis and Characterization

The primary synthetic route to this compound is the Birch reduction of p-xylene. This reaction involves the dissolution of an alkali metal in liquid ammonia to generate solvated electrons, which reduce the aromatic ring. The stereochemical outcome of this reduction can be influenced by the reaction conditions.

Experimental Protocol: Birch Reduction of p-Xylene

Objective: To synthesize a mixture of cis- and trans-3,6-dimethylcyclohexa-1,4-diene.

Materials:

-

p-Xylene

-

Sodium metal

-

Liquid ammonia

-

Ethanol

-

Diethyl ether

-

Ammonium chloride (saturated aqueous solution)

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked flask equipped with a dry ice condenser, a dropping funnel, and a mechanical stirrer under an inert atmosphere (e.g., argon).

-

Cool the flask to -78 °C using a dry ice/acetone bath and condense liquid ammonia into the flask.

-

Add sodium metal in small pieces to the liquid ammonia with vigorous stirring until a persistent blue color is obtained.

-

Add a solution of p-xylene in diethyl ether dropwise from the dropping funnel.

-

After the addition is complete, continue stirring for 2 hours.

-

Quench the reaction by the slow addition of ethanol until the blue color disappears.

-

Allow the ammonia to evaporate overnight.

-

To the remaining residue, add water and extract with diethyl ether.

-

Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Isomer Separation: The resulting mixture of cis and trans isomers can be separated by fractional distillation or preparative gas chromatography.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The olefinic protons are expected to appear in the range of 5.5-6.0 ppm. The allylic protons at C3 and C6 would be observed around 2.5-3.0 ppm, and the methyl protons would give a signal around 1.0-1.2 ppm. The coupling patterns and chemical shifts will differ between the cis and trans isomers due to their different spatial orientations.

-

¹³C NMR Spectroscopy: The olefinic carbons are expected in the region of 120-135 ppm, while the allylic carbons would appear around 30-40 ppm, and the methyl carbons around 15-20 ppm.

-

Infrared (IR) Spectroscopy: Characteristic C-H stretching vibrations for the sp² and sp³ hybridized carbons would be observed above and below 3000 cm⁻¹, respectively. A C=C stretching vibration for the double bonds is expected around 1650 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak would be observed at m/z = 108. Fragmentation patterns would likely involve the loss of methyl groups and retro-Diels-Alder reactions.

Reactivity and Synthetic Potential

The reactivity of this compound is dictated by the presence of the two double bonds and the allylic protons.

Thermal Decomposition

A notable difference in the reactivity of the stereoisomers is observed in their thermal decomposition. The cis-isomer undergoes a unimolecular decomposition to yield p-xylene and hydrogen gas at temperatures between 263-314 °C.[2] In contrast, the trans-isomer is more thermally stable and decomposes at significantly higher temperatures (345-444 °C) via a radical chain mechanism to primarily yield toluene and methane.[2] This highlights the influence of stereochemistry on the reaction pathway.

Caption: Thermal decomposition pathways of cis and trans isomers.

Aromatization

Like other cyclohexadienes, this compound can be readily aromatized to p-xylene. This is a thermodynamically favorable process due to the formation of the stable aromatic ring. This property can be exploited in multi-step syntheses where the diene serves as a masked aromatic ring.

Electrophilic Addition

The double bonds in this compound can undergo electrophilic addition reactions with reagents such as halogens, hydrogen halides, and acids. The regioselectivity and stereoselectivity of these additions would be influenced by the directing effects of the methyl groups and the existing stereochemistry of the ring.

Applications in Drug Development and Materials Science

While the direct application of this compound in marketed pharmaceuticals is not established, its structural motif holds potential in medicinal chemistry and materials science. The cyclohexadiene core is a versatile scaffold for the synthesis of complex molecules. For instance, derivatives of cyclohexadienes are utilized as precursors in the synthesis of various natural products and biologically active compounds. The ability to control the stereochemistry at the C3 and C6 positions allows for the generation of diverse molecular architectures for screening in drug discovery programs.

Furthermore, substituted cyclohexadienes can serve as monomers in polymerization reactions, leading to materials with tailored properties. The reactivity of the double bonds allows for various cross-linking and functionalization reactions.

Conclusion

This compound is a fascinating molecule with rich stereochemistry and distinct reactivity for its cis and trans isomers. While its direct applications in drug development are yet to be fully explored, its utility as a synthetic intermediate and a scaffold for generating molecular diversity is evident. A deeper understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is crucial for unlocking its full potential in the hands of innovative researchers and scientists. Further investigation into the biological activities of its derivatives could open new avenues for its application in medicinal chemistry.

References

- PubChem. This compound.

- Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Thermal decomposition of cyclohexa-1,4-dienes. Part IV. cis-3,6-Dimethyl-, trans-3,6-dimethyl- and 3,3,6,6-tetramethyl-cyclohexa-1,4-diene. 1968:1509-1513. [Link].

Sources

- 1. This compound | C8H12 | CID 13283198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thermal decomposition of cyclohexa-1,4-dienes. Part IV. cis-3,6-Dimethyl-, trans-3,6-dimethyl- and 3,3,6,6-tetramethyl-cyclohexa-1,4-diene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

Introduction: Unveiling the Potential of a Versatile Dihydroaromatic Scaffold

An In-Depth Technical Guide to the Chemical Properties of 3,6-Dimethylcyclohexa-1,4-diene

This compound is a non-conjugated cyclic diene, a derivative of cyclohexa-1,4-diene, which exists as two distinct geometric isomers: cis and trans. While seemingly a simple hydrocarbon, its unique structural arrangement—featuring two double bonds separated by sp³-hybridized carbons bearing methyl groups—imparts a rich and diverse reactivity profile. This guide provides an in-depth exploration of the chemical properties of this compound, moving from its fundamental physicochemical and spectroscopic characteristics to its synthesis and key chemical transformations. For researchers in synthetic and medicinal chemistry, understanding the nuances of this scaffold is paramount, as it serves as a valuable precursor for generating molecular complexity, particularly in the construction of stereochemically rich carbocyclic and heterocyclic systems. The desymmetrization of such dienes offers an elegant pathway to complex natural products and novel pharmaceutical agents.[1]

Section 1: Molecular Structure and Physicochemical Properties

The core structure of this compound is a six-membered ring with two non-conjugated double bonds at the 1- and 4-positions. The methyl substituents at the 3- and 6-positions are located on the sp³-hybridized (allylic) carbons. The stereochemical relationship between these two methyl groups defines the cis and trans isomers, which exhibit notably different thermal stabilities and reaction pathways.[2]

The molecule's non-planar, boat-like conformation minimizes steric strain and positions the substituents in pseudo-axial or pseudo-equatorial orientations. This conformation is critical for understanding its reactivity, particularly in stereoselective reactions where reagents may approach the double bonds from different faces of the ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₂ | [3][4] |

| Molecular Weight | 108.18 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| CAS Number | 20646-38-2 | [3] |

| Canonical SMILES | CC1C=CC(C)C=C1 | [4] |

Section 2: Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be informative. The olefinic protons (=C-H ) should appear as a multiplet in the downfield region, typically around 5.5-5.8 ppm. The allylic protons (-CH(CH₃)-) would be found further upfield, likely in the 2.5-3.0 ppm range, and would show coupling to both the adjacent olefinic protons and the methyl protons. The methyl protons (-CH₃) would give rise to a doublet in the upfield region, approximately 1.0-1.2 ppm, due to coupling with the adjacent allylic proton. The cis and trans isomers would be distinguishable by subtle differences in their chemical shifts and coupling constants due to their different magnetic environments.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display three distinct signals. The olefinic carbons (=C H) are expected in the 125-130 ppm region. The allylic carbons (C H-CH₃) would appear significantly upfield, around 30-35 ppm. Finally, the methyl carbons (-C H₃) would be the most shielded, appearing in the 15-20 ppm range.

-

Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information. The most characteristic absorptions would be:

-

=C-H stretch : A sharp peak just above 3000 cm⁻¹ (typically 3020-3050 cm⁻¹).

-

C-H stretch (aliphatic) : Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

-

C=C stretch : A medium intensity peak around 1640-1660 cm⁻¹. The non-conjugated nature of the diene results in a typical alkene stretch.

-

-

Mass Spectrometry : The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 108. Common fragmentation patterns for cyclic alkenes include retro-Diels-Alder reactions and loss of alkyl radicals. The loss of a methyl group (•CH₃) would result in a significant fragment at m/z = 93.

Section 3: Synthesis of this compound

The most direct and established method for synthesizing 1,4-cyclohexadiene derivatives from aromatic precursors is the Birch reduction .[7] For this compound, the logical starting material is p-xylene.[3]

The causality behind this choice is the mechanism of the Birch reduction. The reaction involves the single-electron reduction of the aromatic ring by a dissolved alkali metal (like sodium or lithium) in liquid ammonia, with an alcohol as a proton source. The electron-donating nature of the methyl groups directs the reduction to occur at the ortho and meta positions, leaving the ipso and para carbons (the carbons bearing the methyl groups) unreduced. This regioselectivity is key to forming the desired 1,4-diene product and avoiding over-reduction to the fully saturated cyclohexane.

Caption: Workflow for the synthesis of this compound via Birch reduction.

Experimental Protocol: Birch Reduction of p-Xylene

-

System Setup: A three-necked round-bottom flask equipped with a dry-ice condenser, a gas inlet for ammonia, and a septum is assembled and flame-dried under a stream of inert gas (argon or nitrogen).

-

Reaction: The flask is cooled to -78 °C (dry ice/acetone bath), and anhydrous liquid ammonia is condensed into the flask. Small, clean pieces of sodium metal are added until a persistent deep blue color is obtained. A solution of p-xylene and absolute ethanol (in a 1:1 molar ratio with the sodium) in anhydrous THF is added dropwise to the stirring blue solution. The reaction is monitored by the discharge of the blue color.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of solid ammonium chloride until the blue color disappears completely. The ammonia is then allowed to evaporate under a stream of nitrogen.

-

Workup: Water is added to the residue, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield this compound as a colorless liquid.

Section 4: Chemical Reactivity and Transformations

The reactivity of this compound is dominated by its two main features: the propensity for aromatization and the presence of two reactive, non-conjugated π-systems.

Thermal Decomposition and Aromatization

The thermal behavior of the cis and trans isomers is strikingly different, underscoring the influence of stereochemistry on reaction mechanisms.[2]

-

cis-Isomer: Undergoes a unimolecular, concerted 1,4-elimination of hydrogen upon heating (263–314 °C) to yield p-xylene. This reaction is driven by the significant thermodynamic favorability of forming a stable aromatic ring. The cis relationship of the methyl groups allows for a low-energy concerted transition state for H₂ elimination.

-

trans-Isomer: Is thermally more stable and decomposes at higher temperatures (345–444 °C). It does not yield p-xylene but instead fragments via a radical chain mechanism to produce mainly toluene and methane. The trans stereochemistry prevents a concerted elimination, forcing the molecule into a higher-energy radical pathway.[2]

Caption: Contrasting thermal decomposition pathways of cis and trans isomers.

Asymmetric Desymmetrization

For synthetic chemists, the most powerful application of cyclohexa-1,4-dienes is in desymmetrization reactions. These reactions differentiate between the two enantiotopic or diastereotopic double bonds to install new stereocenters with high control.[1]

-

Selective Oxidation: Reagents like osmium tetroxide (for dihydroxylation) or m-CPBA (for epoxidation) can be used in conjunction with chiral catalysts or auxiliaries (e.g., Sharpless asymmetric dihydroxylation) to selectively functionalize one of the two double bonds. This provides a rapid entry into chiral, highly functionalized six-membered rings, which are core structures in many natural products and pharmaceuticals.[1]

-

Iodocyclization: If a nucleophilic tether is attached to the diene scaffold, treatment with an electrophilic iodine source can trigger a cascade reaction. The iodine activates one double bond, which is then attacked by the tethered nucleophile, forming a new heterocyclic ring and creating multiple stereocenters in a single, highly diastereoselective step.[1]

Photochemical Rearrangement: The Di-π-Methane Reaction

1,4-dienes are classic substrates for the di-π-methane rearrangement, a photochemical reaction that converts the 1,4-diene into a vinylcyclopropane derivative.[8][9]

Upon absorption of UV light, the molecule is promoted to an excited state. This leads to a diradical intermediate formed by the bridging of C2 and C4. This diradical then rearranges and cyclizes to form the thermodynamically stable vinylcyclopropane product. This reaction is a powerful tool for creating three-membered rings, which are valuable building blocks in organic synthesis.

Caption: Conceptual pathway of the Di-π-Methane rearrangement.

Section 5: Potential Applications in Medicinal Chemistry and Drug Development

While direct applications of this compound in marketed drugs are not established, its value lies in its role as a versatile synthetic intermediate. The chemical transformations described above, particularly asymmetric desymmetrization, allow for the efficient construction of complex molecular architectures that are relevant to drug discovery.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature complex heterocyclic cores. The ability to use this compound to generate stereochemically defined precursors for thienopyridines or other fused ring systems is highly relevant.[10][11]

-

Precursor to Anti-proliferative Agents: The cyclohexadiene core is found in some natural and synthetic compounds with cytotoxic activity.[12] By functionalizing the this compound ring, novel analogues can be synthesized and evaluated for their potential as anti-cancer agents.

-

Access to Natural Product Skeletons: The controlled addition of functional groups across the double bonds is a key strategy in the total synthesis of terpenes and other complex natural products, which often serve as the inspiration for new drug candidates.[1]

Conclusion

This compound is more than a simple hydrocarbon; it is a nuanced substrate whose stereochemistry dictates its thermal reactivity and whose structure enables a host of powerful synthetic transformations. From its straightforward synthesis via Birch reduction to its sophisticated use in asymmetric desymmetrization and photochemical rearrangements, this molecule provides a gateway to complex, value-added chemical entities. For researchers and professionals in drug development, a thorough understanding of the principles laid out in this guide is essential for leveraging this and related scaffolds in the design and synthesis of the next generation of therapeutic agents.

References

- Hill-Cousins, J. (2010). Desymmetrisation reactions of cyclohexa-1,4-dienes and marine natural product synthesis. Cardiff University.

- Frey, H. M., & Solly, R. K. (1968). Thermal decomposition of cyclohexa-1,4-dienes. Part IV. cis-3,6-Dimethyl-, trans-3,6-dimethyl- and 3,3,6,6-tetramethyl-cyclohexa-1,4-diene. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1159-1162.

- Wikipedia. (2023). Cyclohexa-1,4-diene.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Wikipedia. (2023). Di-π-methane rearrangement.

- eThermo. (n.d.). cyclohexa-1,4-diene Thermodynamics & Transport Properties.

- Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis.

- Raut, B. (2020). Photo rearrangement of 1,4-dienes. YouTube.

- Petronzi, C., Festa, M., Peduto, A., Castellano, M., et al. (2016). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. ResearchGate.

- Abdel-Aziz, A. A. M., El-Sayed, N. N. E., & El-Azab, A. S. (2018). New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[4][7]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 18(12), 1736-1749.

- Mohareb, R. M., & Mohamed, H. R. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry, 97, 103667.

Sources

- 1. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 2. Thermal decomposition of cyclohexa-1,4-dienes. Part IV. cis-3,6-Dimethyl-, trans-3,6-dimethyl- and 3,3,6,6-tetramethyl-cyclohexa-1,4-diene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H12 | CID 13283198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexa-1,4-diene(628-41-1) 1H NMR spectrum [chemicalbook.com]

- 6. Cyclohexa-1,4-diene(628-41-1) IR Spectrum [chemicalbook.com]

- 7. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

- 8. Di-π-methane rearrangement - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

physical properties of 3,6-Dimethylcyclohexa-1,4-diene

An In-depth Technical Guide to the Physical Properties of 3,6-Dimethylcyclohexa-1,4-diene

Molecular Identity and Structure

This compound is a cyclic organic compound and a derivative of cyclohexa-1,4-diene. Its structure consists of a six-membered ring with two double bonds at the 1- and 4-positions and two methyl group substituents at the 3- and 6-positions. The presence of substituents on the sp³-hybridized carbons allows for the existence of cis and trans stereoisomers.

This compound, with the chemical formula C₈H₁₂, is of interest to researchers as a structural motif in organic synthesis and as a building block for more complex molecules.[1][2] Its reactivity is primarily dictated by the two non-conjugated double bonds and the allylic protons.

Key Identifiers

A summary of the key chemical identifiers for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 24560-93-8 | PubChem[1] |

| Molecular Formula | C₈H₁₂ | PubChem[1] |

| Molecular Weight | 108.18 g/mol | PubChem[1] |

| Canonical SMILES | CC1C=CC(C=C1)C | PubChem[1] |

| InChI Key | XSTUUYHEXUOTQH-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure Visualization

The stereoisomers of this compound are depicted below. The cis isomer has both methyl groups on the same face of the ring, while the trans isomer has them on opposite faces.

Physicochemical Properties

Experimental data for the are not widely published. The following table includes computed data from reliable chemical databases, alongside experimental data for the parent compound, cyclohexa-1,4-diene, for comparative analysis.[1][3]

| Physical Property | This compound (Computed) | Cyclohexa-1,4-diene (Experimental) | Causality and Insights |

| Boiling Point | Not Available | 82 °C[3] | The addition of two methyl groups (28 g/mol ) significantly increases the molecular weight and van der Waals forces, which would lead to a substantially higher boiling point compared to the parent diene. |

| Melting Point | Not Available | -50 °C[3] | The melting point will be influenced by the isomeric form (cis vs. trans). The trans isomer, often having better crystal packing, would be expected to have a higher melting point than the cis isomer. |

| Density | Not Available | 0.847 g/cm³[3] | Density is expected to be similar to or slightly lower than the parent compound, a common trend for non-halogenated alkyl substitutions. |

| Refractive Index (n_D) | Not Available | 1.472[3] | The refractive index is anticipated to be slightly higher than that of cyclohexa-1,4-diene due to the increased electron density from the methyl groups. |

| XLogP3 | 2.8 | 2.3 (LogP)[4] | The computed XLogP3 value indicates moderate lipophilicity, suggesting good solubility in nonpolar organic solvents and low solubility in water. The increase from the parent compound is consistent with the addition of two hydrophobic methyl groups. |

Spectroscopic Signature Analysis

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be highly informative:

-

Vinylic Protons (-CH=CH-): These protons should appear as a multiplet in the downfield region, typically around δ 5.5-5.8 ppm .

-

Allylic Protons (-CH(CH₃)-): The protons attached to the sp³ carbons are allylic to both double bonds. They would appear as a multiplet further upfield, likely in the δ 2.5-3.0 ppm range. Their chemical shift is influenced by the adjacent methyl group and the double bonds.

-

Methyl Protons (-CH₃): The protons of the two methyl groups will appear as a doublet due to coupling with the adjacent allylic proton, expected in the upfield region around δ 1.0-1.2 ppm .

Predicted ¹³C NMR Spectrum

Due to the molecule's symmetry (especially in the cis isomer), the carbon NMR spectrum should be relatively simple:

-

Vinylic Carbons (-CH=CH-): Expected to appear in the δ 125-130 ppm region.

-

Allylic Carbons (-CH(CH₃)-): These carbons would be found significantly upfield, around δ 30-35 ppm .

-

Methyl Carbons (-CH₃): The methyl carbons should produce a signal in the highly shielded region of δ 15-20 ppm .

Predicted Infrared (IR) Spectrum

Key IR absorption bands provide functional group information:

-

=C-H Stretch (sp²): A sharp peak just above 3000 cm⁻¹, typically around 3020-3050 cm⁻¹ .

-

C-H Stretch (sp³): Stronger absorptions just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ , corresponding to the methyl and methine C-H bonds.

-

C=C Stretch: A medium intensity peak around 1640-1660 cm⁻¹ for the non-conjugated double bonds.

General Spectroscopic Workflow

The characterization of a synthesized sample of this compound would follow a logical workflow to confirm its identity and purity.

Synthesis and Chemical Context

Substituted 1,4-cyclohexadienes are commonly synthesized via the Birch reduction of the corresponding aromatic compound.[3] For this compound, the logical precursor is p-xylene.

Protocol: Conceptual Birch Reduction

-

Setup: A three-necked flask equipped with a dry-ice condenser, a gas inlet, and a dropping funnel is assembled under an inert atmosphere (e.g., Argon).

-

Reaction: Anhydrous liquid ammonia is condensed into the flask. Sodium or lithium metal is added in small pieces until a persistent blue color is observed.

-

Addition: A solution of p-xylene in a co-solvent like anhydrous ethanol or tert-butanol is added dropwise. The alcohol serves as the proton source.

-

Quenching: The reaction is allowed to proceed until the blue color disappears. It is then carefully quenched by the addition of a proton source like ammonium chloride.

-

Workup: The ammonia is allowed to evaporate. Water is added, and the organic product is extracted with a low-boiling-point solvent (e.g., diethyl ether). The organic layer is then washed, dried, and concentrated in vacuo.

-

Purification: The resulting crude product is purified by fractional distillation to yield this compound.

This method is highly effective for producing 1,4-dienes while avoiding over-reduction to the fully saturated cyclohexane ring.[3]

Safety, Handling, and Storage Protocols

While a specific Safety Data Sheet (SDS) for this compound is not available, its structure suggests hazards similar to other flammable, volatile cyclic dienes like 1,3-cyclohexadiene and 1,4-cyclohexadiene.[5][6] The following protocols are based on best practices for this class of compounds.

Hazard Assessment

-

Flammability: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[5]

-

Inhalation: May cause respiratory tract irritation.

-

Skin/Eye Contact: May cause skin and eye irritation.

-

Reactivity: Prone to polymerization or oxidation upon prolonged exposure to air and light. Strong oxidizing agents are incompatible.[5]

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated chemical fume hood.

-

Ignition Sources: Keep away from open flames, hot surfaces, sparks, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[6]

-

Grounding: To prevent static electricity discharge, ensure all metal containers and equipment are properly grounded and bonded.[5]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Body Protection: Use a flame-retardant lab coat and appropriate protective clothing.

-

-

Spills: Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

Storage

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6]

-

Inert Atmosphere: For long-term storage, it is advisable to store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.

-

Inhibitors: Commercial preparations of similar dienes often contain a stabilizer like Butylated hydroxytoluene (BHT) to inhibit polymerization. Consider adding a stabilizer if one is not present.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). CID 14383519. National Center for Biotechnology Information.

- Chemsrc. (n.d.). (Z)-3,6-dimethoxy-3,6-dimethylcyclohexa-1,4-diene.

- PubChem. (n.d.). 3,6-Diethylcyclohexa-1,4-diene. National Center for Biotechnology Information.

- Wikipedia. (n.d.). Cyclohexa-1,4-diene.

- PubChem. (n.d.). 3,3-Dimethyl-1,4-cyclohexadiene. National Center for Biotechnology Information.

- LookChem. (n.d.). 1,4-DIMETHYLCYCLOHEXA-1,3-DIENE.

- PubChem. (n.d.). 1,6-Dimethylcyclohexa-1,4-diene. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,6-Diiminocyclohexa-1,4-diene-1,4-diamine. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,6-Dimethylcyclohex-1-ene. National Center for Biotechnology Information.

- The Good Scents Company. (n.d.). 1,4-cyclohexadiene.

- Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis.

- ChemSynthesis. (n.d.). 1,3-dimethyl-1,4-cyclohexadiene.

- ChemSynthesis. (n.d.). 1,4-dimethyl-1,3-cyclohexadiene.

- NIST. (n.d.). 2,5-Cyclohexadiene-1,4-dione, 2,6-dimethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Cyclohexane, 1,4-dimethyl-. NIST Chemistry WebBook.

- Stenutz. (n.d.). 1,4-cyclohexadiene.

- SpectraBase. (n.d.). Dimethyl 1,3-cyclohexadiene-1,4- dicarboxylate.

- SpectraBase. (n.d.). 3,4-Dimethyl-(Z)-hexa-1,3-diene.

Sources

An In-Depth Technical Guide to the Synthesis of 3,6-Dimethylcyclohexa-1,4-diene from p-Xylene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,6-dimethylcyclohexa-1,4-diene, a versatile non-conjugated diene, via the Birch reduction of p-xylene. This document delves into the underlying mechanistic principles of this classic organometallic reaction, offers a detailed, field-proven experimental protocol, and discusses the critical aspects of product characterization and potential applications in modern organic synthesis and drug discovery. The content is structured to provide not only a practical methodology but also a deep understanding of the chemical transformations involved, empowering researchers to confidently execute and adapt this synthesis for their specific needs.

Introduction: The Strategic Value of Non-Conjugated Dienes

In the landscape of organic synthesis, cyclic dienes are invaluable building blocks. While conjugated dienes are renowned for their participation in pericyclic reactions, their non-conjugated counterparts, such as this compound, offer a unique set of synthetic opportunities. The isolated double bonds within these structures can be selectively functionalized, providing a gateway to a diverse array of saturated and unsaturated carbocyclic frameworks. These frameworks are frequently encountered in natural products and pharmacologically active molecules. The synthesis of this compound from the readily available and inexpensive starting material, p-xylene, through the Birch reduction, represents an efficient and scalable route to this important synthetic intermediate.

The Birch Reduction: A Symphony of Electrons and Protons

The Birch reduction is a powerful method for the partial reduction of aromatic rings, yielding 1,4-cyclohexadienes.[1] This transformation is achieved using a solution of an alkali metal, typically sodium or lithium, in liquid ammonia, with an alcohol serving as a proton source.

The Mechanism: A Step-by-Step Electron Transfer and Protonation Cascade

The currently accepted mechanism for the Birch reduction of p-xylene proceeds through the following key steps:

-

Formation of the Solvated Electron: Alkali metals dissolve in liquid ammonia to produce a characteristic deep blue solution. This color is due to the presence of solvated electrons, which are the key reducing species in the reaction.

-

Single Electron Transfer (SET) to the Aromatic Ring: A solvated electron is transferred to the π-system of the p-xylene ring, forming a radical anion. The electron-donating nature of the two methyl groups directs the initial electron addition to create the most stable radical anion intermediate.

-

Protonation of the Radical Anion: The alcohol present in the reaction mixture acts as a proton donor, protonating the radical anion at the position of highest electron density to form a cyclohexadienyl radical.

-

Second Single Electron Transfer (SET): A second solvated electron is transferred to the cyclohexadienyl radical, generating a cyclohexadienyl anion.

-

Final Protonation: A second protonation by the alcohol quenches the anion, yielding the final product, this compound.

Experimental Protocol: A Guide to a Successful Synthesis

This protocol is a synthesis of established procedures for Birch reductions, adapted for the specific case of p-xylene.[2][3] It is imperative that this reaction is carried out in a well-ventilated fume hood due to the use of liquid ammonia and flammable solvents.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| p-Xylene | 10.6 g (0.1 mol) | Starting Material |

| Sodium metal | 4.6 g (0.2 mol) | Reducing Agent |

| Anhydrous Ethanol | 25 mL | Proton Source |

| Liquid Ammonia | ~250 mL | Solvent |

| Anhydrous Diethyl Ether | 200 mL | Co-solvent and Extraction |

| Ammonium Chloride | 10 g | Quenching Agent |

| 3-Neck Round Bottom Flask | 500 mL | Reaction Vessel |

| Dry Ice/Acetone Condenser | - | Maintain low temperature |

| Mechanical Stirrer | - | Ensure efficient mixing |

| Dropping Funnel | 100 mL | Controlled addition of reagents |

Step-by-Step Procedure

-

Apparatus Setup: Assemble a 500 mL, three-necked round-bottomed flask equipped with a mechanical stirrer, a dry ice/acetone condenser, and a gas inlet for ammonia. Ensure all glassware is thoroughly dried.

-

Condensation of Ammonia: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 250 mL of anhydrous ammonia into the flask.

-

Addition of p-Xylene and Ethanol: To the liquid ammonia, add the p-xylene (10.6 g, 0.1 mol) and anhydrous ethanol (25 mL) with gentle stirring.

-

Addition of Sodium: Carefully add small pieces of sodium metal (4.6 g, 0.2 mol) to the reaction mixture over a period of 30 minutes. The solution should develop and maintain a deep blue color, indicating the presence of solvated electrons.

-

Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The persistence of the blue color indicates an excess of the reducing agent.

-

Quenching the Reaction: Cautiously add solid ammonium chloride (10 g) in small portions until the blue color is discharged. This step safely neutralizes the excess sodium.

-

Evaporation of Ammonia: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in the fume hood.

-

Work-up: To the remaining residue, add 100 mL of water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with an additional 2 x 50 mL of diethyl ether.

-

Purification: Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield this compound as a colorless liquid.

Characterization of this compound

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (CDCl₃) | δ ~5.7 (m, 2H, vinyl), ~2.7 (m, 2H, allylic), ~1.1 (d, 6H, methyl) |

| ¹³C NMR (CDCl₃) | δ ~127 (vinyl C-H), ~35 (allylic C-H), ~20 (methyl C) |

| IR (neat) | ~3020 cm⁻¹ (=C-H stretch), ~2960 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch) |

| Mass Spec. (EI) | m/z = 108 (M⁺), fragmentation pattern consistent with loss of methyl groups. |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.[4][5][6][7]

Applications in Research and Drug Discovery

While direct applications of this compound in marketed pharmaceuticals are not widely documented, its structural motif and the reactivity of its non-conjugated diene system make it a valuable precursor in several areas of chemical research and early-stage drug discovery.

-

Scaffold for Complex Molecule Synthesis: The 1,4-diene can be elaborated into a variety of saturated and unsaturated six-membered rings with defined stereochemistry. This is particularly relevant in natural product synthesis and the creation of novel molecular scaffolds for medicinal chemistry.

-

Precursor to Substituted Aromatics: The diene can be readily oxidized back to the aromatic p-xylene system. This property can be exploited in protecting group strategies or in multi-step syntheses where a temporary dearomatization is required.

-

Ligand Development: Dienes are known to coordinate with transition metals and can serve as ligands in catalysis. The specific steric and electronic properties of this compound could be explored in the development of novel catalytic systems.

-

Bioisosteric Replacement: The cyclohexadiene core can be considered a bioisostere of a benzene ring, offering a non-aromatic, more flexible alternative in drug design. This can lead to improved pharmacokinetic properties or novel interactions with biological targets.[8][9][10]

Safety Considerations

The Birch reduction involves several hazardous materials and conditions that require strict adherence to safety protocols.

-

Liquid Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should only be handled in a well-ventilated fume hood by trained personnel.[11]

-

Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

-

Flammable Solvents: Diethyl ether is extremely flammable. All operations should be conducted away from ignition sources.

-

Cryogenic Temperatures: The use of a dry ice/acetone bath requires appropriate personal protective equipment, including cryogenic gloves and safety glasses.

Conclusion

The synthesis of this compound from p-xylene via the Birch reduction is a classic yet highly relevant transformation in organic chemistry. This guide has provided a detailed and practical framework for its successful execution, grounded in a thorough understanding of the reaction mechanism. The resulting diene is a versatile building block with significant potential for applications in academic research and the pharmaceutical industry. By following the outlined procedures and safety precautions, researchers can confidently produce this valuable compound and unlock its synthetic potential.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). Birch Reductive Alkylation (BRA).

- Organic Syntheses. (n.d.). Synthesis of borane-ammonia and its application in the titanium tetrachloride catalyzed reduction of carboxylic acids, including N-protected amino acids.

- Organic Syntheses. (n.d.). p. 493.

- Organic Syntheses. (n.d.). 2.

- Wikipedia. (n.d.). Cyclohexa-1,4-diene.

- Hilt, G. (2014). 1,4-Cyclohexadienes--easy access to a versatile building block via transition-metal-catalysed Diels-Alder reactions. Chemical Record, 14(3), 386–396.

- Petronzi, C., Festa, M., Peduto, A., Castellano, M., Marinello, J., Massa, A., ... & Filosa, R. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. Journal of Experimental & Clinical Cancer Research, 32(1), 24.

- PubChem. (n.d.). 1,6-Dimethylcyclohexa-1,4-diene. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). 7.

- PubChem. (n.d.). (6R)-1,6-dimethylcyclohexa-1,4-diene. National Center for Biotechnology Information.

- PubChem. (n.d.). 3,3-Dimethyl-1,4-cyclohexadiene. National Center for Biotechnology Information.

- Mohareb, R. M., El-Sayed, N. N. E., & Abdel-Latif, E. (2018). New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[2][12]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors. Anticancer Agents in Medicinal Chemistry, 18(12), 1736–1749.

- Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis.

- ResearchGate. (n.d.). (PDF) Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation.

- ResearchGate. (n.d.). 13 C NMR data for compounds 1-4 (125 MHz, in C6D6).

- PubChem. (n.d.). 3,3-Dimethyl-6-methylidene-1,4-cyclohexadiene. National Center for Biotechnology Information.

- Doc Brown's Chemistry. (n.d.). C8H10 C-13 nmr spectrum of 1,4-dimethylbenzene analysis of chemical shifts ppm ....

Sources

- 1. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound | C8H12 | CID 13283198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,6-Dimethylcyclohexa-1,4-diene | C8H12 | CID 13611184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (6R)-1,6-dimethylcyclohexa-1,4-diene | C8H11+ | CID 101117752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-Dimethyl-1,4-cyclohexadiene | C8H12 | CID 14194919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 1,4-Cyclohexadienes--easy access to a versatile building block via transition-metal-catalysed Diels-Alder reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Birch Reduction: Mechanism and Application in the Synthesis of 3,6-Dimethylcyclohexa-1,4-diene

<

Abstract

The Birch reduction stands as a cornerstone of synthetic organic chemistry, offering a powerful and selective method for the partial reduction of aromatic rings to yield 1,4-cyclohexadienes.[1][2] This transformation, named after Australian chemist Arthur Birch, provides a crucial link between aromatic and non-aromatic compounds.[3] This guide provides a comprehensive examination of the Birch reduction mechanism, with a specific focus on its application in the synthesis of 3,6-dimethylcyclohexa-1,4-diene from p-xylene. We will delve into the fundamental principles governing the reaction, including the roles of the alkali metal, liquid ammonia solvent, and proton source, as well as the factors dictating its regioselectivity. This document is intended for researchers, scientists, and drug development professionals seeking a deep, mechanistic understanding and practical insights into this pivotal reaction.

Introduction to the Birch Reduction

The Birch reduction is an organic redox reaction that converts arenes into 1,4-cyclohexadienes.[1][2] Unlike catalytic hydrogenation, which typically reduces the aromatic ring completely to a cyclohexane, the Birch reduction allows for a controlled partial reduction.[1] The reaction is classically carried out using an alkali metal, such as sodium or lithium, dissolved in liquid ammonia, in the presence of an alcohol which acts as a proton source.[4] The dissolution of the alkali metal in liquid ammonia generates a characteristic deep blue solution containing solvated electrons, which are the key reducing agents in this transformation.[2][5]

The unique ability of the Birch reduction to produce unconjugated dienes makes it an invaluable tool in the synthesis of complex molecules and natural products.[3][6] Understanding the nuances of its mechanism is paramount for predicting product outcomes and optimizing reaction conditions.

The Core Mechanism: A Stepwise Dissection

The accepted mechanism of the Birch reduction proceeds through a sequence of single electron transfers and protonations.[4][6] The reaction is known to be third order overall: first order in the aromatic compound, first order in the alkali metal, and first order in the alcohol.[1] This kinetic profile indicates that the rate-limiting step involves all three components.

The Role of Solvated Electrons

The heart of the Birch reduction lies in the generation of solvated electrons. When an alkali metal like sodium is dissolved in liquid ammonia, it ionizes to form a cation and a free electron.[1] These electrons are stabilized by the polar ammonia solvent, creating a species often denoted as [Na(NH₃)ₓ]⁺ e⁻.[1] This solution possesses a very low reduction potential, making it a powerful reducing agent capable of adding an electron to the electron-rich aromatic ring.[7]

Mechanistic Pathway for the Reduction of p-Xylene

The reduction of p-xylene to this compound serves as an excellent case study to illustrate the step-by-step mechanism.

-

Step 1: Single Electron Transfer to the Aromatic Ring. A solvated electron is transferred from the sodium-ammonia solution to the lowest unoccupied molecular orbital (LUMO) of the p-xylene ring. This addition forms a resonance-stabilized radical anion.[2][4]

-

Step 2: Protonation of the Radical Anion. The radical anion is a strong base and abstracts a proton from the alcohol (e.g., ethanol or t-butanol) present in the reaction mixture.[2][4] This protonation occurs at a carbon atom, breaking the aromaticity and forming a cyclohexadienyl radical.[6] The alcohol is a crucial component as liquid ammonia itself is not acidic enough to protonate the radical anion intermediate.[4][8]

-

Step 3: Second Single Electron Transfer. A second solvated electron is transferred to the cyclohexadienyl radical, resulting in the formation of a cyclohexadienyl anion.[4][6]

-

Step 4: Final Protonation. The cyclohexadienyl anion is then protonated by another molecule of alcohol to yield the final product, this compound, and an alkoxide ion.[2][6] The formation of the non-conjugated 1,4-diene is kinetically favored over the thermodynamically more stable conjugated 1,3-diene.[8][9] This is often explained by the "principle of least motion," which favors the reaction pathway with the smallest change in atomic positions and electronic configuration.[9]

Regioselectivity: The Directing Influence of Substituents

The regioselectivity of the Birch reduction is a critical aspect that determines the structure of the final product and is highly dependent on the nature of the substituents on the aromatic ring.[6][9]

-

Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., the methyl groups in p-xylene) and alkoxy groups are electron-donating.[9] These groups direct the reduction to occur at the ortho and meta positions relative to the substituent.[9][10] This is because electron-donating groups destabilize the radical anion intermediate at the ipso and para positions.[11] Consequently, the double bonds in the final product will bear the electron-donating substituents.[6][12] In the case of p-xylene, the two methyl groups are electron-donating, leading to the formation of this compound where both methyl groups are attached to the double bonds.[13]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups such as carboxyl or aryl groups promote reduction at the ipso and para positions.[9] These groups stabilize the radical anion at these positions.[9][11] As a result, the substituent in the final product is located on a saturated carbon atom.[14]

The regioselectivity can be summarized in the following table:

| Substituent Type | Nature | Favored Reduction Positions | Substituent Position in Product |

| Electron-Donating | Activating | ortho, meta | On a double bond |

| Electron-Withdrawing | Deactivating | ipso, para | On a saturated carbon |

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the Birch reduction of p-xylene.

Caution: This reaction involves the use of liquid ammonia, which is a hazardous substance, and metallic sodium, which is highly reactive with water. Appropriate safety precautions, including working in a well-ventilated fume hood and wearing personal protective equipment, are essential.

Materials:

-

p-Xylene

-

Sodium metal

-

Liquid ammonia

-

Anhydrous ethanol

-

Diethyl ether

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel in a dry ice-acetone bath.

-

Condense anhydrous ammonia into the flask.[9]

-

Dissolve p-xylene and anhydrous ethanol in diethyl ether and add the solution to the liquid ammonia.

-

Carefully add small pieces of sodium metal to the stirred solution. The solution will turn a deep blue color, indicating the formation of solvated electrons.[1]

-

Allow the reaction to stir at -78°C until the blue color disappears, indicating the consumption of the sodium.

-

Quench the reaction by the slow addition of water to react with any remaining sodium.[15]

-

Allow the ammonia to evaporate overnight in the fume hood.

-

Add water and diethyl ether to the residue and transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash it with saturated sodium chloride solution.[15]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[15]

-

The crude this compound can be purified by distillation.

Visualization of the Reaction Pathway

To further elucidate the process, the following diagrams illustrate the overall workflow and the detailed mechanistic steps.

Conclusion

The Birch reduction remains a powerful and highly relevant transformation in modern organic synthesis. Its ability to selectively reduce aromatic rings to 1,4-cyclohexadienes provides access to valuable synthetic intermediates. A thorough understanding of the underlying mechanism, particularly the roles of the solvated electron, the proton source, and the directing effects of substituents, is crucial for its successful application. The synthesis of this compound from p-xylene exemplifies the predictable regioselectivity of this reaction when applied to substrates bearing electron-donating groups. As research continues to explore milder and more sustainable variations of this classic reaction, a firm grasp of its fundamental principles will undoubtedly continue to be an asset for chemists in both academic and industrial settings.[16][17]

References

- Wikipedia. Birch reduction. [Link]

- Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. Highlights in Science, Engineering and Technology, 121, 114-121. [Link]

- Vedantu. Birch Reduction Mechanism: Steps, Example & Explained. [Link]

- BYJU'S. Birch Reduction Mechanism. [Link]

- NROChemistry. Birch Reduction: Mechanism & Examples. [Link]

- Pharmaguideline. Birch Reduction. [Link]

- Study.com. Birch Reduction Definition, Mechanism & Examples. [Link]

- BYJU'S. Ammonia and sodium reaction properties. [Link]

- AdiChemistry. BIRCH REDUCTION | MECHANISM | REGIOSELECTIVITY. [Link]

- Yao, S. (2024). Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. EMCEME 2024. [Link]

- Brainly.in. Why is na and liquid ammonia used as birch reduction? [Link]

- Brainly.com. A single organic product was isolated after Birch reduction of p-xylene. Suggest a reasonable structure for. [Link]

- Master Organic Chemistry. Sodium Metal (Na) As A Reagent In Organic Chemistry. [Link]

- ResearchGate. (PDF) Birch Reduction: Mechanism, Localization Effects, Products and Reaction Conditions. [Link]

- StudySmarter. Regioselectivity: Birch Reduction & Heck Reaction. [Link]

- Master Organic Chemistry.

- ResearchGate. A Mechanistic Analysis of the Birch Reduction. [Link]

- Chemistry Stack Exchange.

- Baran Lab. The Birch Reduction. [Link]

- Filo. The regioselectivity of Birch reduction of alkoxy-substituted benzenes is.. [Link]

- Synfacts. The Birch Reduction. [Link]

- Wikipedia. Cyclohexa-1,4-diene. [Link]

- Pearson+. Predict the major products of the following reactions.(d) p-xylen... [Link]

- ACS Publications. Stereocontrolled Access to Quaternary Centers by Birch Reduction/Alkylation of Chiral Esters of Salicylic Acids. [Link]

- L.S.College, Muzaffarpur. Birch reduction. [Link]

- ChemRxiv. Organocatalyzed Birch Reduction Driven by Visible Light. [Link]

- Organic Chemistry Portal. 1,4-Cyclohexadiene synthesis. [Link]

- Organic Chemistry Portal. 1,4-Cyclohexadiene Synthesis by Reduction of Arenes. [Link]

- Organic Syntheses. ALKYLATION OF THE ANION FROM BIRCH REDUCTION OF o-ANISIC ACID: 2-HEPTYL-2-CYCLOHEXENONE. [Link]

- PubMed. One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds. [Link]

- ResearchGate. (PDF) One‐Pot Synthesis of 1,3‐Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds. [Link]

- Scribd. Birch Reduction-1. [Link]

- YouTube. The Birch reduction. [Link]

- PubChem. This compound. [Link]

- PubChem. 3,6-Diiminocyclohexa-1,4-diene-1,4-diamine. [Link]

- Chemistry Stack Exchange. Does 3,6-di-X-cyclohexa-1,4-diene have stereo centers? [Link]

Sources

- 1. Birch reduction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. drpress.org [drpress.org]

- 4. Birch Reduction Mechanism: Steps, Example & Explained [vedantu.com]

- 5. byjus.com [byjus.com]

- 6. Birch Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. brainly.in [brainly.in]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. adichemistry.com [adichemistry.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. thieme-connect.com [thieme-connect.com]

- 13. brainly.com [brainly.com]

- 14. scribd.com [scribd.com]

- 15. youtube.com [youtube.com]

- 16. drpress.org [drpress.org]

- 17. chemrxiv.org [chemrxiv.org]

thermal decomposition of cis-3,6-Dimethylcyclohexa-1,4-diene

An In-Depth Technical Guide to the Thermal Decomposition of cis-3,6-Dimethylcyclohexa-1,4-diene

Part 1: Foundational Principles and Theoretical Framework

Introduction to Thermal Decomposition

Thermal decomposition, or thermolysis, is a chemical decomposition process induced by heat.[1] It represents a fundamental reaction class in organic chemistry where covalent bonds within a molecule are broken, leading to the formation of simpler products. The temperature at which a substance begins to decompose is a key indicator of its thermal stability.[1] These reactions are typically endothermic, as energy is required to cleave chemical bonds.[1] Understanding the mechanisms and kinetics of thermal decomposition is critical in diverse fields, from industrial chemical synthesis and materials science to the study of combustion and atmospheric chemistry.

The Substrate: cis-3,6-Dimethylcyclohexa-1,4-diene

The subject of this guide, cis-3,6-Dimethylcyclohexa-1,4-diene, is a substituted cyclic diene with the molecular formula C₈H₁₂.[2][3] The "cis" designation indicates that the two methyl groups are situated on the same side of the plane of the six-membered ring. This specific stereochemistry is crucial as it dictates the molecule's reactivity and the pathway of its thermal decomposition. The carbon atoms at positions 3 and 6, bonded to the methyl groups, are stereocenters.[4] The molecule's non-planar, boat-like conformation brings the two cis-methyl groups and the adjacent hydrogen atoms into a specific spatial relationship that facilitates a unique decomposition pathway.

Theoretical Context: Aromatization as a Driving Force

While many thermal rearrangements of dienes involve pericyclic reactions like the Cope or Claisen rearrangements, the structure of a 1,4-diene is not primed for a direct[5][5]-sigmatropic shift.[6][7][8] Instead, the primary driving force for the is the formation of a highly stable aromatic ring.[5] The conversion of the non-aromatic diene to an aromatic system, in this case, p-xylene, provides a significant thermodynamic sink that makes the reaction favorable. The reaction proceeds via a unimolecular elimination of a molecule of hydrogen (H₂), a process known as dehydrogenation.[9] This contrasts sharply with its trans-isomer, which lacks the appropriate stereochemistry for this low-energy pathway and consequently decomposes via a higher-energy radical mechanism.[9]

Part 2: Experimental Investigation of the Thermolysis

A rigorous examination of the requires careful experimental design, from substrate synthesis to kinetic analysis.

Synthesis and Purification of the Substrate

Substituted 1,4-cyclohexadienes can be synthesized through various methods, with the Birch reduction of the corresponding aromatic compound being a common laboratory approach.[5] For the synthesis of cis-3,6-Dimethylcyclohexa-1,4-diene, p-xylene would serve as the starting material.

Illustrative Synthesis Protocol (Birch Reduction):

-

Setup: A three-necked flask is fitted with a dry-ice condenser and an inlet for ammonia gas. The system is maintained under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction: Liquid ammonia is condensed into the flask. Stoichiometric amounts of an alkali metal (e.g., sodium or lithium) are added, followed by the p-xylene substrate and a proton source like ethanol.

-

Quenching: After the reaction is complete (indicated by the disappearance of the characteristic blue color of the solvated electron), the reaction is carefully quenched, typically with an ammonium chloride solution.

-

Workup and Purification: The ammonia is allowed to evaporate, and the organic product is extracted using an appropriate solvent. Purification to high isomeric purity is critical and can be achieved using techniques such as preparative gas chromatography (GC).[10]

Experimental Apparatus for Gas-Phase Pyrolysis

The study of this unimolecular reaction is best conducted in the gas phase to eliminate solvent effects. A static or flow reactor system is typically employed.[11] To ensure that the reaction is truly homogeneous and not catalyzed by the reactor surface, the vessel is often "aged" by coating its interior with a layer of carbon from the pyrolysis of a compound like allyl bromide.[12]

Experimental Workflow:

-

Sample Introduction: A pure sample of cis-3,6-Dimethylcyclohexa-1,4-diene is vaporized and introduced into the pre-heated, aged reaction vessel at a known pressure.

-

Temperature Control: The reactor is housed in a furnace that maintains a precise and uniform temperature, as the reaction rate is highly temperature-dependent.

-

Reaction Monitoring: At specific time intervals, aliquots of the gas mixture are withdrawn from the reactor.

-

Product Analysis: The composition of each aliquot is analyzed, typically by gas chromatography, to determine the concentrations of the reactant and products.[13]

Caption: Experimental workflow for studying the thermal decomposition.

Kinetic Analysis

The data obtained from the analytical measurements (concentration vs. time) are used to determine the kinetic parameters of the reaction.

Step-by-Step Kinetic Protocol:

-

Determine Reaction Order: Plot the natural logarithm of the reactant concentration versus time. A linear plot indicates a first-order reaction, which is characteristic of a unimolecular process.

-

Calculate Rate Constants (k): The rate constant for each temperature is determined from the slope of the first-order plot (slope = -k).[14][15]

-

Construct Arrhenius Plot: The Arrhenius equation, k = A * e^(-Ea/RT), relates the rate constant to temperature. A plot of ln(k) versus 1/T (where T is the absolute temperature in Kelvin) yields a straight line.

-

Determine Activation Parameters:

-

The activation energy (Ea) is calculated from the slope of the Arrhenius plot (slope = -Ea/R, where R is the gas constant).

-

The pre-exponential factor (A) is determined from the y-intercept (intercept = ln(A)).

-

Part 3: Product Characterization and Mechanistic Pathway

Identification of Reaction Products

The is a remarkably clean reaction, yielding only p-xylene and hydrogen gas as products.[9]

Analytical Confirmation Techniques:

-

Gas Chromatography (GC): Used in conjunction with a flame ionization detector (FID) or a thermal conductivity detector (TCD) to separate and quantify the volatile reactant (cis-3,6-dimethylcyclohexa-1,4-diene), the organic product (p-xylene), and the gaseous product (H₂).

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides definitive identification of the organic product by matching its mass spectrum with known library spectra.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The organic product can be collected and analyzed by ¹H and ¹³C NMR to confirm the structure of p-xylene.[17]

The Reaction Mechanism: A Concerted Dehydrogenation

The reaction proceeds via a unimolecular path.[9] The cis-configuration of the starting material is essential, as it allows for a concerted, six-membered cyclic transition state. In this transition state, two C-H bonds are broken, and a new H-H bond is formed simultaneously as the ring aromatizes. This is a thermally allowed pericyclic reaction.

reactant [label=<

cis-3,6-Dimethylcyclohexa-1,4-diene

cis-3,6-Dimethylcyclohexa-1,4-diene

];

ts [label="[Transition State]", style=dashed];

products [label=<

H₂ Hydrogen

];

reactant -> ts [label="Δ (Heat)"]; ts -> products; }

Sources

- 1. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. 3,6-Dimethylcyclohexa-1,4-diene | C8H12 | CID 13283198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Cyclohexa-1,4-diene - Wikipedia [en.wikipedia.org]

- 6. Cope rearrangement - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Thermal decomposition of cyclohexa-1,4-dienes. Part IV. cis-3,6-Dimethyl-, trans-3,6-dimethyl- and 3,3,6,6-tetramethyl-cyclohexa-1,4-diene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. princeton.edu [princeton.edu]

- 12. The thermal unimolecular decomposition of 3-methylcyclohexa-1,4-diene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 13. condor.depaul.edu [condor.depaul.edu]

- 14. mdpi.com [mdpi.com]

- 15. longdom.org [longdom.org]

- 16. researchgate.net [researchgate.net]

- 17. theorango.com [theorango.com]

The Chemistry of trans-3,6-Dimethylcyclohexa-1,4-diene: A Technical Guide to its Synthesis, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3,6-Dimethylcyclohexa-1,4-diene, a non-conjugated cyclic diene, presents a unique stereochemical landscape that dictates its reactivity and potential applications in organic synthesis. This technical guide provides a comprehensive exploration of the synthesis, key reactive transformations, and mechanistic underpinnings of this intriguing molecule. We will delve into its preparation via Birch reduction, its propensity for isomerization to conjugated systems, its participation in cycloaddition reactions, and its behavior under reductive and thermal conditions. This document serves as a detailed resource for chemists seeking to understand and exploit the synthetic potential of trans-3,6-dimethylcyclohexa-1,4-diene in the construction of complex molecular architectures.

Introduction: Stereochemical and Electronic Profile

trans-3,6-Dimethylcyclohexa-1,4-diene is a chiral molecule possessing two stereogenic centers at the 3- and 6-positions. The trans configuration of the two methyl groups imposes significant conformational constraints on the six-membered ring, influencing the accessibility of the two isolated double bonds. Unlike its conjugated isomers, the π-systems in the 1,4-diene are not in electronic communication, which defines its characteristic reactivity. This guide will explore how this unique structural feature governs its chemical behavior.

The molecule's IUPAC name is (3R,6R)-3,6-dimethylcyclohexa-1,4-diene and its enantiomer. It has a molecular formula of C8H12 and a molecular weight of 108.18 g/mol [1].

Synthesis of trans-3,6-Dimethylcyclohexa-1,4-diene

The most common and efficient method for the synthesis of 1,4-disubstituted cyclohexa-1,4-dienes is the Birch reduction of the corresponding aromatic precursor. In the case of trans-3,6-Dimethylcyclohexa-1,4-diene, the starting material is p-xylene.

Birch Reduction of p-Xylene

The Birch reduction is a dissolving metal reduction that selectively reduces aromatic rings to 1,4-cyclohexadienes[2][3][4]. The reaction is typically carried out using an alkali metal, such as sodium or lithium, in liquid ammonia with an alcohol as a proton source[4].

The choice of reagents and reaction conditions is critical to prevent over-reduction to the fully saturated cyclohexane or isomerization to the more stable conjugated diene. The presence of the two methyl groups in p-xylene directs the reduction to afford 1,4-dimethylcyclohexa-1,4-diene[3]. The stereochemical outcome of the subsequent protonation steps can lead to a mixture of cis and trans isomers, which can often be separated by fractional distillation or chromatography.

Experimental Protocol: Birch Reduction of p-Xylene

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

-

Apparatus Setup: A three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet for ammonia, and a dropping funnel is assembled and flame-dried under an inert atmosphere (e.g., argon).

-

Reaction Assembly: The flask is cooled to -78 °C in a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask.

-

Addition of Metal: Small pieces of sodium or lithium metal are carefully added to the liquid ammonia until a persistent blue color is observed, indicating the presence of solvated electrons.

-

Substrate Addition: A solution of p-xylene in a suitable co-solvent (e.g., anhydrous ethanol or tert-butanol) is added dropwise via the dropping funnel. The alcohol serves as the proton source.

-

Reaction Monitoring: The reaction is stirred at -78 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the addition of a proton source like ammonium chloride to neutralize the excess alkali metal. The ammonia is then allowed to evaporate.

-

Work-up and Purification: The residue is partitioned between water and an organic solvent (e.g., diethyl ether). The organic layer is washed, dried, and concentrated. The resulting mixture of cis- and trans-3,6-dimethylcyclohexa-1,4-diene can be purified by fractional distillation or column chromatography.

Key Reactivity Profiles

The reactivity of trans-3,6-Dimethylcyclohexa-1,4-diene is primarily dictated by the presence of two isolated carbon-carbon double bonds and the stereochemical arrangement of the methyl groups.

Isomerization to Conjugated Dienes

One of the most important reactions of 1,4-cyclohexadienes is their isomerization to the thermodynamically more stable conjugated 1,3-cyclohexadienes. This can be achieved under various conditions, including treatment with strong bases or transition metal catalysts[5][6].

The isomerization of trans-3,6-dimethylcyclohexa-1,4-diene would lead to a mixture of conjugated dienes, such as 1,2-dimethylcyclohexa-1,3-diene. The formation of the conjugated system is a powerful driving force for this reaction. Ruthenium catalysts, such as RuHCl(CO)(PPh3)3, have been shown to be effective for the isomerization of 1,4-cyclohexadienes to their 1,3-isomers[6].

Experimental Protocol: Isomerization to Conjugated Dienes

-

Catalyst Activation: The transition metal catalyst (e.g., a rhodium or ruthenium complex) is dissolved in a suitable anhydrous solvent under an inert atmosphere.

-

Reaction Setup: trans-3,6-Dimethylcyclohexa-1,4-diene is added to the catalyst solution.

-

Reaction Conditions: The mixture is heated to a temperature appropriate for the chosen catalyst, and the reaction progress is monitored by GC or NMR spectroscopy.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting conjugated diene is purified by distillation or chromatography.

Diels-Alder Reaction

While trans-3,6-Dimethylcyclohexa-1,4-diene is a non-conjugated diene, it can potentially undergo a Diels-Alder reaction if it first isomerizes to a conjugated 1,3-diene in situ. The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring[7][8].

The stereochemistry of the diene and the dienophile is retained in the product[3][9]. For a substituted cyclic diene, the approach of the dienophile can be influenced by the substituents, leading to endo or exo products. The endo product is often the kinetic product due to favorable secondary orbital overlap in the transition state[10].

Catalytic Hydrogenation

The double bonds in trans-3,6-Dimethylcyclohexa-1,4-diene can be readily reduced by catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), in the presence of hydrogen gas.

The hydrogenation will proceed to give trans-1,4-dimethylcyclohexane. The stereochemistry of the starting material is retained in the product. The reaction is typically carried out in a solvent such as ethanol or ethyl acetate at room temperature and moderate hydrogen pressure. Transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene in the presence of a palladium catalyst can also be an effective method[11].

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: trans-3,6-Dimethylcyclohexa-1,4-diene is dissolved in a suitable solvent (e.g., ethanol) in a hydrogenation flask.

-

Catalyst Addition: A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution.

-

Hydrogenation: The flask is connected to a hydrogen source and the reaction mixture is stirred vigorously under a hydrogen atmosphere (e.g., balloon pressure or a Parr hydrogenator) until the uptake of hydrogen ceases.

-

Work-up: The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude product.

-

Purification: The resulting trans-1,4-dimethylcyclohexane can be purified by distillation if necessary.

Thermal Decomposition

The thermal stability of trans-3,6-dimethylcyclohexa-1,4-diene is significantly higher than its cis isomer. The thermal decomposition of the cis isomer proceeds via a unimolecular pathway to yield p-xylene and hydrogen. In contrast, the trans isomer decomposes at much higher temperatures (345–444 °C) and follows a radical chain mechanism, yielding mainly toluene and methane[7]. This difference in thermal behavior highlights the influence of stereochemistry on the reaction pathways.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for trans-3,6-Dimethylcyclohexa-1,4-diene

| Spectroscopic Technique | Expected Features |

| ¹H NMR | - Olefinic protons (=CH) would appear as a multiplet in the range of 5.5-6.0 ppm. - Allylic protons (-CH(CH₃)-) would appear as a multiplet further downfield than the methyl protons. - Methyl protons (-CH₃) would appear as a doublet due to coupling with the adjacent allylic proton. |

| ¹³C NMR | - Olefinic carbons (=CH) would appear in the range of 120-135 ppm. - Allylic carbons (-CH(CH₃)-) would be found further upfield. - Methyl carbons (-CH₃) would appear at the most upfield region of the spectrum. |

| Infrared (IR) | - C=C stretching vibration around 1650 cm⁻¹. - =C-H stretching vibration just above 3000 cm⁻¹. - C-H stretching vibrations of the methyl and methine groups below 3000 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 108. - Fragmentation pattern would likely involve loss of methyl groups and retro-Diels-Alder type fragmentation. |

Applications in Drug Development and Organic Synthesis